

Venadaparib: A Comparative Analysis of Physicochemical Properties for Enhanced Drug Development

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Compound of Interest						
Compound Name:	Venadaparib hydrochloride					
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This guide provides a detailed comparison of the physicochemical properties of Venadaparib, a novel and selective PARP inhibitor, against other established PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib. The data presented herein, supported by experimental protocols, demonstrates the improved characteristics of Venadaparib that are advantageous for drug development and clinical performance.

Introduction to Venadaparib

Venadaparib (also known as IDX-1197) is a potent, orally active inhibitor of PARP-1 and PARP-2 enzymes, which are critical for DNA single-strand break repair.[1][2] By disrupting this repair mechanism, Venadaparib induces synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[3] Early research highlights that Venadaparib possesses favorable physicochemical properties, superior anticancer effects in preclinical models, and wider safety margins compared to first-generation PARP inhibitors like olaparib.[4][5]

Comparative Physicochemical Data

The following table summarizes key physicochemical parameters for Venadaparib and its main competitors. These properties are crucial determinants of a drug's absorption, distribution,



metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.

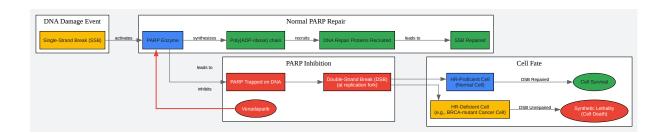
Property	Venadapari b	Olaparib	Rucaparib	Niraparib	Talazoparib
Molecular Weight (g/mol)	406.5[5]	434.18[6]	323.37[7]	320.40[8]	380.40
logP	1.5[5]	2.4	2.4[9]	2.1	1.6[10]
Topological Polar Surface Area (TPSA) (Ų)	78[5]	86.37[6]	64.9	74.3	98.5
Aqueous Solubility	62.7 mg/mL[5]	Very slightly soluble (~0.1 mg/mL)[11] [12]	Low, ~1 mg/mL[13]	0.72 mg/mL[14]	Low, 17-38 μg/mL[10]
Caco-2 Permeability (10 ⁻⁶ cm/s)	10.8[5]	Low (3-9)[15]	Not specified	High (12-18) [15]	Not specified
Biopharmace utical Classification System (BCS) Class	Not specified	Class IV[12] [15]	Not specified	Class I/II[15]	Not specified

Data compiled from multiple sources as cited.

Visualizing Key Concepts

To better illustrate the mechanisms and processes involved, the following diagrams have been generated.

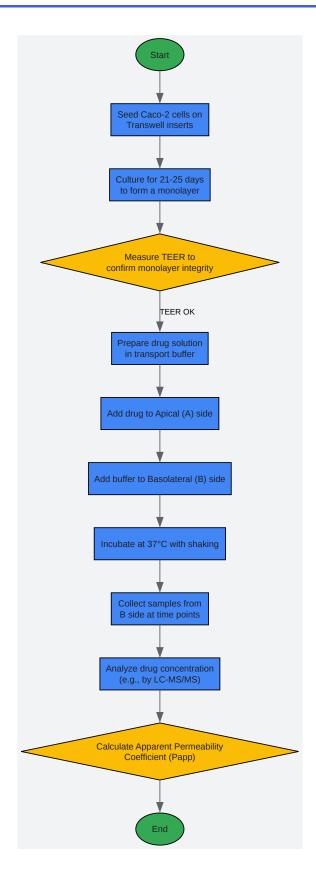




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Caption: PARP inhibition pathway leading to synthetic lethality.





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Caption: Experimental workflow for Caco-2 permeability assay.



Detailed Experimental Protocols

The following are generalized protocols for key experiments used to determine the physicochemical properties listed in the comparison table.

Aqueous Solubility Determination (Kinetic Solubility Assay)

Objective: To determine the solubility of a compound in an aqueous buffer, simulating physiological pH.

Methodology:

- Stock Solution Preparation: A high-concentration stock solution of the test compound (e.g., Venadaparib) is prepared in 100% dimethyl sulfoxide (DMSO).[2]
- Dilution: The DMSO stock is added to an aqueous phosphate-buffered saline (PBS) solution (e.g., pH 7.4) to a final DMSO concentration typically ≤1%.
- Equilibration: The solution is shaken or agitated at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 to 24 hours) to allow for equilibration.
- Separation of Undissolved Compound: The solution is filtered through a fine filter plate (e.g., 0.45 μm) or centrifuged at high speed to pellet any precipitated compound.
- Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using an analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Standard Curve: A standard curve is generated using known concentrations of the compound to accurately quantify the solubility.

Caco-2 Permeability Assay

Objective: To assess the rate of drug transport across a monolayer of human intestinal Caco-2 cells, which serves as an in-vitro model of the intestinal barrier.



Methodology:

- Cell Culture: Caco-2 cells are seeded onto permeable membrane supports within Transwell
 plates and cultured for 21-25 days until they differentiate and form a confluent, polarized
 monolayer.
- Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.
- Transport Experiment (Apical to Basolateral):
 - The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
 - The test compound (e.g., Venadaparib) is added to the apical (upper) chamber.
 - The plate is incubated at 37°C.
 - Samples are collected from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
- Quantification: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
- Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
 - dQ/dt is the rate of drug appearance in the receiver chamber.
 - A is the surface area of the membrane.
 - Co is the initial concentration in the donor chamber.

LogP Determination (Shake-Flask Method)

Objective: To measure the lipophilicity of a compound by determining its partition coefficient between n-octanol and water.



Methodology:

- Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other and placed in a flask.
- Compound Addition: A known amount of the test compound is added to the flask.
- Equilibration: The flask is sealed and shaken vigorously for a period to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique, such as HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion

The presented data clearly indicates that Venadaparib exhibits significantly improved aqueous solubility (62.7 mg/mL) compared to other leading PARP inhibitors like Olaparib (~0.1 mg/mL) and Talazoparib (~17-38 µg/mL).[5][10][11] Furthermore, its high Caco-2 permeability suggests excellent potential for oral absorption.[5] These enhanced physicochemical properties—high solubility and high permeability—are critical for achieving consistent and effective drug exposure, potentially leading to improved clinical outcomes and a more favorable safety profile. These advantages position Venadaparib as a promising next-generation PARP inhibitor.[4]

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